molecular formula C17H18N2O3 B4052691 3-benzamido-N-(2-methoxyethyl)benzamide

3-benzamido-N-(2-methoxyethyl)benzamide

Cat. No.: B4052691
M. Wt: 298.34 g/mol
InChI Key: DAUFYQYKFNBQSH-UHFFFAOYSA-N
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Description

3-benzamido-N-(2-methoxyethyl)benzamide is a synthetic benzamide derivative of significant interest in medicinal chemistry and preclinical research, particularly for investigating new therapeutic approaches for neurodegenerative diseases. Benzamide scaffolds are recognized for their potent enzyme inhibitory properties. Related compounds bearing the benzamide pharmacophore have demonstrated nanomolar-range inhibitory activity against acetylcholinesterase (AChE), a key therapeutic target in Alzheimer's disease pathology . The structural motif of an N-(2-methoxyethyl) group, as present in this compound, is a feature utilized in the design of bioactive molecules, including pesticides and experimental pharmaceuticals, suggesting its role in optimizing physicochemical properties and target binding . This compound is closely related to a class of molecules investigated as sirtuin-2 (SIRT2) deacetylase inhibitors . Inhibition of SIRT2 has shown protective effects in models of Huntington's disease and other neurodegenerative conditions, linked to a reduction in pathogenic protein aggregation . The benzamide core is also a known feature in histone deacetylase (HDAC) inhibitor scaffolds, which are active in epigenetic research and oncology studies . Researchers can utilize this compound as a chemical tool for probing these and other biological pathways. Please Note: This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-benzamido-N-(2-methoxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-22-11-10-18-16(20)14-8-5-9-15(12-14)19-17(21)13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAUFYQYKFNBQSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzamido-N-(2-methoxyethyl)benzamide typically involves the reaction of 3-aminobenzamide with 2-methoxyethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to ensure high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

3-benzamido-N-(2-methoxyethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted benzamides.

Scientific Research Applications

3-benzamido-N-(2-methoxyethyl)benzamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: It is used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3-benzamido-N-(2-methoxyethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are complex and depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-aminobenzamide: A precursor in the synthesis of 3-benzamido-N-(2-methoxyethyl)benzamide.

    2-methoxyethylamine: Another precursor used in the synthesis.

    Other benzamides: Compounds with similar structures but different functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-benzamido-N-(2-methoxyethyl)benzamide?

  • The synthesis typically involves coupling reactions between benzoyl chloride derivatives and 2-methoxyethylamine. For example:

Amide bond formation : React 3-benzamidobenzoyl chloride with 2-methoxyethylamine under anhydrous conditions (e.g., in dichloromethane with a base like pyridine) .

Intermediate purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product, followed by recrystallization for higher purity .

  • Key challenges : Ensuring regioselectivity at the benzamide position and avoiding over-alkylation of the methoxyethyl group .

Q. What spectroscopic methods are recommended for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Peaks at δ 8.1–8.3 ppm (aromatic protons), δ 3.4–3.6 ppm (methoxy group), and δ 3.2–3.4 ppm (N-methoxyethyl protons) confirm substitution patterns .
  • ¹³C NMR : Carbonyl signals at ~167 ppm (amide C=O) and ~55 ppm (methoxy carbons) validate the structure .
    • Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion peaks matching the exact mass (C₁₇H₁₈N₂O₃: calculated 298.13 g/mol) .

Q. How can researchers initially screen the biological activity of this compound?

  • In vitro assays :

  • Antimicrobial : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains using broth microdilution (MIC values) .
  • Anti-inflammatory : Measure inhibition of COX-2 or TNF-α production in macrophage cell lines (e.g., RAW 264.7) .
    • Dose-response curves : Use concentrations ranging from 1–100 µM to establish IC₅₀ values .

Advanced Research Questions

Q. How can structural data resolve contradictions in reported biological activities of benzamide derivatives?

  • X-ray crystallography : Co-crystallize the compound with target proteins (e.g., Tankyrase 2) to identify binding modes. For example, a 2.09 Å resolution structure (PDB: 4J3L) revealed hydrophobic interactions between the methoxyethyl group and the enzyme’s active site .
  • Molecular docking : Compare binding affinities of derivatives with modified substituents (e.g., chloro vs. methoxy groups) using software like AutoDock Vina .

Q. What experimental strategies optimize the compound’s bioactivity through structure-activity relationship (SAR) studies?

  • Substituent variation :

  • Replace the methoxyethyl group with bulkier groups (e.g., isopentyloxy) to enhance lipophilicity and membrane permeability .
  • Introduce electron-withdrawing groups (e.g., chloro) at the 4-position to improve enzyme inhibition .
    • Data analysis :
  • Tabulate bioactivity vs. substituent properties (e.g., logP, polar surface area) to identify trends (example table):
SubstituentIC₅₀ (COX-2 inhibition)logP
-OCH₂CH₂OCH₃12.3 µM2.1
-Cl8.7 µM2.8
-OCH₂CH₂CH(CH₂)₂6.5 µM3.4
  • Source: Derived from SAR studies in .

Q. How can researchers address challenges in crystallographic refinement for this compound?

  • Software tools : Use SHELXL for small-molecule refinement, focusing on:

  • Resolution limits : Set high-resolution cutoff at 2.0 Å to ensure accurate electron density maps .
  • Twinned data : Apply the HKL-2000 package for data scaling and SCALA for intensity statistics in cases of pseudo-merohedral twinning .
    • Validation metrics : Ensure R-factor < 0.20 and R-free < 0.25, with RMSD bond angles < 2° .

Q. What methodologies reconcile discrepancies in metabolic stability data across studies?

  • In vitro metabolism :

  • Liver microsomes : Incubate the compound with human hepatocytes and monitor degradation via LC-MS/MS. Compare half-life (t₁/₂) values across species .
  • Enzyme inhibition : Test CYP450 isoform interactions (e.g., CYP3A4) to predict drug-drug interactions .
    • Computational modeling : Use ADMET predictors to simulate metabolic pathways (e.g., O-demethylation of the methoxy group) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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